molecular formula C17H20N8 B6474433 2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640975-90-0

2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6474433
CAS No.: 2640975-90-0
M. Wt: 336.4 g/mol
InChI Key: AGNKCSZQNFAYMH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 2, 4, and 5. Key structural elements include:

  • 2-methyl group: Enhances steric bulk and may influence metabolic stability.
  • 6-(1H-pyrazol-1-yl): A pyrazole group, commonly associated with hydrogen bonding and pharmacophore integration.

Properties

IUPAC Name

2-methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-11-18-12-17(20-13)24-8-6-23(7-9-24)15-10-16(22-14(2)21-15)25-5-3-4-19-25/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNKCSZQNFAYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (CAS Number: 2640975-90-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N8C_{17}H_{20}N_{8} with a molecular weight of 336.4 g/mol. The structure comprises a pyrimidine core substituted with pyrazole and piperazine moieties, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀N₈
Molecular Weight336.4 g/mol
CAS Number2640975-90-0

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit notable antiviral activities. For instance, derivatives of pyrimidines and pyrazoles have shown effectiveness against various viral infections by inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, which plays a crucial role in the de novo pyrimidine biosynthesis pathway. In a study, a related compound demonstrated an IC50 value as low as 13 nM against DHODH, suggesting that modifications in the structure can lead to enhanced antiviral efficacy .

Anticancer Activity

The biological activity of compounds containing pyrazole and pyrimidine has been extensively studied for anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of piperazine rings in these compounds may further enhance their interaction with biological targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes like DHODH.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, enhancing bioactivity.
  • Induction of Apoptosis : Studies suggest that structural analogs can trigger apoptotic pathways in cancer cells.

Study on Antiviral Activity

In a series of experiments aimed at developing antiviral agents, researchers synthesized various derivatives based on the pyrazole-pyrimidine framework. One derivative demonstrated significant inhibition against the measles virus, showcasing the potential for further development into therapeutic agents for viral infections .

Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in a dose-dependent manner, with some derivatives exhibiting selectivity towards cancerous cells over normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional comparisons:

Compound Name (or Identifier) Core Structure Substituents Biological Activity/Application Key Reference
Target Compound Pyrimidine 2-Me, 4-(piperazine-6-Me-pyrazine), 6-(1H-pyrazole) Hypothesized therapeutic/kinase inhibition -
4-(3-Me-1H-pyrazol-1-yl)-6-piperazinyl-pyrimidine Pyrimidine 4-(3-Me-pyrazole), 6-piperazine Structural analog (no explicit data)
Elenestinib (INN: List 90) Pyrimidine Complex substituents (piperazine-pyrrolotriazine-pyrazole-fluorophenyl) Therapeutic (exact target unspecified)
2-Me-4-[5-Me-3-CF3-1H-pyrazole]-6-propynyloxy-pyrimidine Pyrimidine 2-Me, 4-(5-Me-3-CF3-pyrazole), 6-propynyloxy Herbicidal (weed root growth inhibition)
Compound 5 (arylpiperazine-pyrazolylbutanone) Pyrimidine* 4-(1H-pyrazole) linked via butanone to arylpiperazine Synthetic intermediate (methodology focus)

*Note: Compound 5 in uses a pyrimidine-like scaffold but differs in connectivity.

Key Structural and Functional Differences

Piperazine Linkage Variations: The target compound employs a piperazine-pyrazine linkage, whereas elenestinib uses a piperazine-pyrrolotriazine system. The pyrazine moiety in the target may offer distinct electronic properties or binding interactions compared to the triazine in elenestinib.

Pyrazole Substitution :

  • The target’s 1H-pyrazole at position 6 is structurally analogous to herbicidal compounds in but differs in substituent placement. For example, ’s compound uses a propynyloxy group at position 6, which correlates with root growth inhibition.

Methyl Group Impact :

  • The 2-methyl group on the pyrimidine core is shared with the herbicidal compound in , suggesting a role in steric hindrance or metabolic stability.

Crystallographic and Conformational Insights

  • Pyrimidine derivatives in exhibit planar or slightly twisted conformations, influenced by substituents. The target compound’s piperazine-pyrazine chain may adopt a folded conformation, enhancing receptor binding compared to linear analogs like .
  • The pyrazole group’s orientation (as seen in ) facilitates hydrogen bonding, a critical factor in biological activity.

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